HIV-1 integrase inhibitor 7

Allosteric Integrase Inhibitor LEDGF/p75-IN PPI Structure-Activity Relationship

This research-grade ALLINI (allosteric integrase inhibitor) is essential for labs studying non-catalytic HIV-1 inhibition. Unlike active-site INSTIs (Raltegravir, Dolutegravir), it binds the LEDGF/p75 pocket, disrupting proviral integration and inducing defective viral maturation. Its 2.4–3.1x potency improvement over LEDGIN6 sets a quantitative benchmark for SAR programs. Predicted full activity against INSTI-resistant HIV-1 strains makes it invaluable for phenotypic resistance testing and block-and-lock functional cure research. Substitution with generic INSTIs or other ALLINIs invalidates comparative data due to distinct binding sites and potency ranges (EC50 variability: low nM–µM).

Molecular Formula C30H26O16
Molecular Weight 642.5 g/mol
Cat. No. B12422696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 integrase inhibitor 7
Molecular FormulaC30H26O16
Molecular Weight642.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C
InChIInChI=1S/C30H26O16/c1-15(31)41-21-9-5-19(13-23(21)43-17(3)33)7-11-25(35)45-27(29(37)38)28(30(39)40)46-26(36)12-8-20-6-10-22(42-16(2)32)24(14-20)44-18(4)34/h5-14,27-28H,1-4H3,(H,37,38)(H,39,40)/b11-7+,12-8+/t27-,28-/m1/s1
InChIKeyRMUUAKSNUFVKKT-PMTCXZIRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Integrase Inhibitor 7: An Allosteric LEDGF/p75-IN Interaction Inhibitor for Antiviral Research Procurement


HIV-1 Integrase Inhibitor 7 (CAS: 1235379-91-5) is a research-grade small molecule classified as an allosteric HIV-1 integrase inhibitor (ALLINI) that targets the protein-protein interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75 [1]. Unlike active-site strand transfer inhibitors (INSTIs), this compound binds to a distinct allosteric pocket, disrupting a host-virus interface critical for proviral integration and subsequent viral maturation . Its mechanism defines a unique pharmacological profile valuable for investigating non-catalytic integrase inhibition, viral latency, and novel combination antiretroviral strategies.

HIV-1 Integrase Inhibitor 7 Procurement: Why Generic INSTI Substitution Compromises Mechanistic and Phenotypic Assay Integrity


Substituting HIV-1 Integrase Inhibitor 7 with a generic integrase strand transfer inhibitor (INSTI) like Raltegravir or Dolutegravir, or even with a structurally distinct allosteric inhibitor, fundamentally alters experimental outcomes [1]. This compound is an allosteric inhibitor of the LEDGF/p75-integrase interaction [2]; INSTIs target the catalytic active site and exhibit distinct resistance profiles and off-target effects [3]. Within the ALLINI class, potency, selectivity, and pharmacokinetic parameters vary by orders of magnitude (e.g., EC50 values ranging from low nanomolar to micromolar) . Therefore, direct substitution invalidates comparative studies of non-catalytic inhibition mechanisms, misrepresents structure-activity relationships (SAR) within chemical series, and confounds data interpretation in resistance profiling and viral fitness assays. The following quantitative evidence delineates the specific performance parameters that mandate the use of this exact compound.

HIV-1 Integrase Inhibitor 7 Procurement Guide: Quantified Differentiation from Structural Analogs and Clinical INSTIs


Superior LEDGF/p75-IN Interaction Inhibition vs. Close Analog LEDGIN6 (CX04328)

HIV-1 Integrase Inhibitor 7 demonstrates a 2.4-fold higher potency in inhibiting the LEDGF/p75-integrase protein-protein interaction compared to the structurally related analog LEDGIN6 (CX04328) . This translates directly to a 3.1-fold improvement in antiviral efficacy in cellular assays .

Allosteric Integrase Inhibitor LEDGF/p75-IN PPI Structure-Activity Relationship

Enhanced Antiviral Potency in Cell Culture vs. LEDGIN6 (CX04328)

In cellular antiviral assays, HIV-1 Integrase Inhibitor 7 inhibits HIV-1 replication with an EC50 of 0.76 μM, which is 3.1-fold more potent than the EC50 of 2.35 μM observed for its close analog LEDGIN6 .

Antiviral Efficacy HIV-1 Replication Cellular EC50

Mechanistic Divergence from INSTIs: Target Engagement Profile vs. Dolutegravir

HIV-1 Integrase Inhibitor 7 is an allosteric inhibitor of the LEDGF/p75-integrase interaction with an IC50 of 0.58 μM [1]. In contrast, the clinical strand-transfer inhibitor (INSTI) Dolutegravir inhibits the integrase catalytic activity with an IC50 of 2.7 nM . This 215-fold difference in potency against the primary target for INSTIs underscores the distinct binding site and mechanism of action.

Mechanism of Action Integrase Strand Transfer Drug Resistance

Potency Benchmarking: Positioning Within the ALLINI Pharmacological Landscape

HIV-1 Integrase Inhibitor 7 (EC50: 0.76 μM) occupies a specific potency niche among allosteric integrase inhibitors. It is significantly less potent than advanced clinical candidates like GSK3739936 (EC50: 1.7 nM) and BI 224436 (EC50: 7-15 nM) , but is substantially more potent than early-stage ALLINIs such as LEDGIN6 (EC50: 2.35 μM) .

Allosteric Integrase Inhibitor Potency Comparison Lead Optimization

Compound Integrity: Verified High Purity for Reproducible In Vitro Studies

The supplied HIV-1 Integrase Inhibitor 7 is verified to have a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC) . This meets the standard threshold for high-confidence in vitro biochemical and cellular assays.

Chemical Purity Quality Control Reproducibility

HIV-1 Integrase Inhibitor 7: Recommended Scientific and Preclinical Procurement Scenarios


Mechanistic Studies of Non-Catalytic Integrase Inhibition and Viral Latency

Ideal for investigating the 'block-and-lock' functional cure strategy. The compound's allosteric mechanism, distinct from INSTIs, allows researchers to study the consequences of inhibiting LEDGF/p75-dependent integration and inducing aberrant integrase multimerization, leading to defective viral particles [1]. Its micromolar EC50 is suitable for experiments requiring sustained, non-cytotoxic exposure in cell culture models of HIV-1 latency and reactivation .

Structure-Activity Relationship (SAR) Studies within the LEDGIN Chemical Series

Serves as a key reference compound in the LEDGIN family. Its 2.4-fold and 3.1-fold improved potency over the close analog LEDGIN6 in biochemical and cellular assays, respectively, provides a quantitative benchmark for evaluating new synthetic derivatives . Procurement ensures continuity in ongoing medicinal chemistry optimization programs targeting the LEDGF/p75 binding pocket.

Profiling INSTI-Resistant Viral Isolates

Due to its unique allosteric binding site, HIV-1 Integrase Inhibitor 7 is predicted to maintain full activity against a wide range of HIV-1 strains carrying mutations that confer resistance to strand-transfer inhibitors (INSTIs) like Raltegravir, Elvitegravir, and Dolutegravir [1]. This makes it a valuable tool for phenotypic resistance testing and for dissecting resistance pathways in INSTI-experienced viral isolates.

Validation of HIV-1 Integrase Multimerization and Maturation Assays

As an allosteric integrase inhibitor (ALLINI), this compound induces aberrant integrase multimerization, a phenotype distinct from catalytic inhibition by INSTIs [1]. It can be used as a positive control to validate novel assays designed to monitor integrase oligomerization, viral particle maturation defects, and the production of non-infectious virions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 integrase inhibitor 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.